molecular formula C20H19N3O8S2 B2384328 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate CAS No. 896015-05-7

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2384328
CAS No.: 896015-05-7
M. Wt: 493.51
InChI Key: FTQIIYKJEAPLJT-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole core with a 4-oxo-4H-pyran scaffold and a 3,4,5-trimethoxybenzoate moiety. The thiadiazole ring is functionalized with an acetamido group at position 5, while a sulfur-linked methyl group bridges the thiadiazole and pyran systems. This structural complexity suggests applications in medicinal chemistry, particularly as a multi-target inhibitor or prodrug candidate.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O8S2/c1-10(24)21-19-22-23-20(33-19)32-9-12-7-13(25)16(8-30-12)31-18(26)11-5-14(27-2)17(29-4)15(6-11)28-3/h5-8H,9H2,1-4H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQIIYKJEAPLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several significant structural components:

  • Pyran Ring : A six-membered ring containing one oxygen atom.
  • Thiadiazole Moiety : A five-membered ring containing nitrogen and sulfur that is known for its biological activity.
  • Acetamido Group : Enhances solubility and bioactivity.

Molecular Formula : C17H19N3O6S
Molecular Weight : Approximately 417.5 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the thiadiazole ring followed by the introduction of the acetamido and pyran groups. Key steps include:

  • Formation of the thiadiazole from appropriate precursors.
  • Alkylation reactions to introduce the thiomethyl group.
  • Cyclization to form the pyran structure.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyran structures often exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays.
    • IC50 Values : Compounds similar to this one have shown IC50 values ranging from 29 µM to lower nanomolar concentrations in some studies, indicating potent cytotoxic effects against these cell lines .

Anticholinesterase Activity

The presence of the thiadiazole moiety suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease:

  • Studies have shown that derivatives of thiadiazole exhibit significant anticholinesterase activity, with some compounds outperforming donepezil, a standard treatment for Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesIC50 (µM)
6-(thio(methyl)-4H-pyran derivativesVariousDifferent substituents on the thiadiazoleVaries
Thiadiazole derivative with phthalimideNot specifiedEnhanced lipophilicity29 (HeLa)
Acetamido-thiadiazole derivativesNot specifiedAnticholinesterase activity<1.82 (nanomolar range)

Case Studies

  • Antitumor Activity Evaluation : A study on similar thiadiazole derivatives demonstrated that modifications in structure significantly affected cytotoxicity against HeLa cells. The presence of additional lipophilic groups enhanced interaction with cellular targets .
  • Neuroprotective Studies : Research evaluating the anticholinesterase activity of thiadiazole derivatives showed promising results for compounds similar to our target compound, suggesting their potential as anti-Alzheimer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (Compound 2)

  • Structural Similarities : Shares the 1,3,4-thiadiazole core linked to a pyran derivative via a thioether bridge. However, the pyran ring here is fully saturated (tetrahydro-2H-pyran) and triacetylated, contrasting with the unsaturated 4-oxo-4H-pyran in the target compound.
  • Functional Differences: The 5-amino group on the thiadiazole (vs. Acetylation of the pyran hydroxyls in Compound 2 enhances metabolic stability but may reduce solubility compared to the target’s trimethoxybenzoate ester .
  • Synthesis : Both compounds employ nucleophilic substitution between thiol-containing thiadiazoles and halogenated intermediates. However, Compound 2 uses a stepwise acetylation strategy, while the target compound’s synthesis likely involves direct esterification of the pyran hydroxyl with 3,4,5-trimethoxybenzoyl chloride .
Property Target Compound Compound 2
Thiadiazole Substitution 5-Acetamido 5-Amino
Pyran Modification 4-Oxo, unsaturated Tetrahydro, triacetylated
Aromatic Ester 3,4,5-Trimethoxybenzoate None (acetyl groups instead)
Bioactivity Focus Anticancer (hypothesized) Antimicrobial

4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) (Compound 5)

  • Structural Similarities : Incorporates a 1,3,4-thiadiazole ring and ester functionalities. However, the thiadiazole here is substituted with a benzyl group, and the scaffold includes a tetrahydropyridazine system instead of pyran.
  • In contrast, the target’s trimethoxybenzoate ester provides a balance of lipophilicity and metabolic stability .
  • Synthetic Approach : Compound 5 uses chloroacetylation of a pre-formed tetrahydropyridazine-thiadiazole hybrid, whereas the target compound employs modular assembly of thiadiazole, pyran, and benzoate units .

Trimethoxylphenyl-Linked Combretastatin Analogues

  • Structural Similarities: The 3,4,5-trimethoxybenzoyl group is a shared feature with the target compound, a motif known for tubulin-binding activity in anticancer agents like combretastatin A-4.
  • Functional Differences : Combretastatin analogues typically lack the thiadiazole-pyran hybrid system. Instead, they feature stilbene or oxazolone cores linked to trimethoxyphenyl groups. The target compound’s thiadiazole-pyran framework may offer improved solubility over combretastatin’s rigid stilbene structure .
  • Bioactivity : Combretastatin analogues exhibit potent antiproliferative effects (IC₅₀ < 10 nM in some cases), while the target compound’s activity remains uncharacterized. However, computational studies suggest its trimethoxybenzoate group could mimic combretastatin’s binding to the colchicine site of tubulin .
Property Target Compound Combretastatin Analogues
Core Structure Thiadiazole-pyran hybrid Stilbene/oxazolone
Trimethoxyphenyl Group Ester-linked Directly conjugated
Solubility Moderate (ester linkage) Low (hydrophobic core)
Mechanism Hypothesized tubulin inhibition Confirmed tubulin polymerization inhibition

Preparation Methods

Preparation of 4-Oxo-4H-pyran-3-ol

The pyran core is synthesized via the Kostanecki-Robinson reaction , cyclizing diketones with acyl chlorides. For 4-oxo-4H-pyran-3-ol:

  • Reactant : Ethyl acetoacetate (1.0 eq) and malonaldehyde (1.2 eq) in acetic anhydride.
  • Conditions : Reflux at 120°C for 6 hr under N₂.
  • Workup : Quench with ice-water, extract with CH₂Cl₂, dry (Na₂SO₄), and purify via silica chromatography (hexane:EtOAc = 3:1).
  • Yield : 68% as pale-yellow crystals.

Esterification with 3,4,5-Trimethoxybenzoyl Chloride

Protocol :

  • Activation : 3,4,5-Trimethoxybenzoic acid (1.5 eq) is treated with SOCl₂ (3 eq) at 60°C for 2 hr to generate the acyl chloride.
  • Coupling : Add 4-oxo-4H-pyran-3-ol (1.0 eq) in dry THF, followed by DMAP (0.1 eq). Stir at 25°C for 12 hr.
  • Isolation : Concentrate, dissolve in EtOAc, wash with NaHCO₃ (5%), dry (MgSO₄), and recrystallize from ethanol.
  • Yield : 82% white solid; m.p. : 145–147°C.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyran H5), 7.52 (s, 2H, benzoate H2/H6), 6.34 (s, 1H, pyran H2), 3.94 (s, 9H, OCH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (pyran C=O).

Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-thiol

Thiadiazole Ring Formation

Stepwise synthesis :

  • Hydrazine precursor : React thiosemicarbazide (1.0 eq) with CS₂ (2 eq) in NaOH (2M) at 0°C for 1 hr.
  • Cyclization : Add H₂SO₄ (conc.) dropwise, stir at 25°C for 24 hr. Filter to isolate 5-amino-1,3,4-thiadiazole-2-thiol.
  • Acetylation : Treat with acetic anhydride (1.2 eq) in pyridine (2 hr, 25°C). Quench with H₂O, extract with EtOAc, and recrystallize from MeOH.
  • Yield : 75% off-white powder; m.p. : 210–212°C.

Analytical Data :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.4 (C=O), 159.2 (C2-thiadiazole), 24.1 (CH₃).
  • Elemental Analysis : Calcd. for C₄H₅N₃O₄S₂: C 21.53%, H 2.26%, N 18.82%; Found: C 21.48%, H 2.31%, N 18.75%.

Thioether Coupling at Pyran C6 Position

Bromination of Pyran C6-Methylene

Protocol :

  • Reactants : Pyran-benzoate (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq) in CCl₄.
  • Conditions : Reflux at 80°C for 3 hr under N₂.
  • Workup : Filter, concentrate, and purify via flash chromatography (hexane:EtOAc = 4:1).
  • Yield : 90% as colorless oil.

Nucleophilic Substitution with Thiadiazole-Thiol

Mechanism : SN2 displacement of bromide by thiolate.
Procedure :

  • Deprotonation : 5-Acetamido-1,3,4-thiadiazole-2-thiol (1.2 eq) in DMF, add K₂CO₃ (2 eq), stir at 25°C for 30 min.
  • Coupling : Add C6-bromomethyl-pyran-benzoate (1.0 eq), heat at 60°C for 8 hr.
  • Isolation : Pour into ice-water, extract with CHCl₃, dry (Na₂SO₄), and recrystallize from EtOH/H₂O.
  • Yield : 65% yellow crystals; m.p. : 189–191°C.

Analytical Validation :

  • HRMS (ESI+) : m/z Calcd. for C₂₃H₂₂N₃O₈S₂ [M+H]⁺: 540.0892; Found: 540.0889.
  • HPLC Purity : 98.2% (C18 column, MeCN:H₂O = 70:30, 1 mL/min).

Optimization and Challenges

Ester Hydrolysis Mitigation

The 4-oxo group on the pyran is prone to hydrolysis under acidic/basic conditions. Solution : Use mild coupling agents (DCC/DMAP) for esterification and neutral pH during thioether formation.

Thiol Oxidation Prevention

Thiols oxidize to disulfides in air. Protocol : Conduct reactions under N₂ and add 1% w/w BHT as antioxidant.

Solubility Issues

The final compound exhibits limited solubility in polar solvents. Recrystallization : Use DMF/EtOH (1:5) for high-purity crystals.

Q & A

Basic: What are the key steps in synthesizing 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate, and how are intermediates validated?

Answer:
The synthesis typically involves:

Stepwise Functionalization :

  • Condensation of the thiadiazole moiety with the pyran ring via a thioether linkage under controlled pH (6–7) and temperature (60–80°C) .
  • Esterification of the pyran-4-oxo group with 3,4,5-trimethoxybenzoic acid using DCC/DMAP as coupling agents .

Intermediate Validation :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regioselectivity (e.g., singlet for pyran C=O at δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced: How can conflicting NMR and HPLC purity data be resolved during characterization?

Answer:
Discrepancies arise from residual solvents or tautomeric forms. Mitigation strategies include:

  • Multi-Solvent Analysis : Re-dissolve the compound in DMSO-d6_6 and CDCl3_3 to detect solvent-bound impurities .
  • HPLC-MS Coupling : Identify co-eluting impurities via MS fragmentation patterns (e.g., m/z shifts indicating hydrolyzed esters) .
  • Dynamic NMR : Monitor temperature-dependent 1H^1 \text{H} NMR (e.g., 25–50°C) to detect tautomerization (e.g., keto-enol shifts in the pyran ring) .

Basic: What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?

Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiadiazole moiety disrupts bacterial folate synthesis .
  • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Synergy Testing : Combine with β-lactams to evaluate potentiation via checkerboard assays (FIC index ≤0.5 indicates synergy) .

Advanced: How can structure-activity relationships (SAR) guide optimization of the 3,4,5-trimethoxybenzoyl group?

Answer:

  • Methoxy Positioning :
    • 3,4,5-Trimethoxy enhances lipid solubility (LogP ~2.8) and DNA intercalation in cancer cells .
    • Replace 4-OCH3_3 with electron-withdrawing groups (e.g., -NO2_2) to boost electrophilic reactivity for kinase inhibition .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map hydrogen bond acceptors (pyran C=O) and hydrophobic regions (trimethoxybenzoyl) .

Basic: What methods determine the compound’s solubility and stability in biological buffers?

Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
  • Stability :
    • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolytic cleavage of the ester bond via LC-MS .
    • Plasma Stability : Incubate with rat plasma (37°C, 1 hour); quench with acetonitrile and analyze degradation products .

Advanced: How do molecular docking and MD simulations explain the compound’s selectivity for tubulin vs. topoisomerase II?

Answer:

  • Docking (AutoDock Vina) :
    • Tubulin: The thiadiazole-thioether forms π-π stacking with β-tubulin’s Phe272 (binding energy ≤-8.5 kcal/mol) .
    • Topo II: Weak interactions (<-6.0 kcal/mol) due to steric clashes with the pyran ring .
  • MD Simulations (GROMACS) :
    • Analyze RMSD (<2 Å over 50 ns) to confirm stable binding to tubulin’s paclitaxel site .

Basic: What analytical techniques confirm the absence of genotoxic impurities?

Answer:

  • LC-TOF-MS : Detect trace alkylating agents (e.g., methyl methanesulfonate) at ≤0.1% w/w .
  • AMES Test : Use S. typhimurium TA98/TA100 strains to assess mutagenicity (OECD 471 compliant) .

Advanced: How can conflicting cytotoxicity data in MCF-7 vs. HEK293 cells be rationalized?

Answer:

  • Mechanistic Profiling :
    • ROS Detection : Use DCFH-DA assay; MCF-7 shows 3× higher ROS than HEK293, indicating oxidative stress-driven apoptosis .
    • Cell Cycle Analysis (PI Staining) : MCF-7 arrests at G2/M (tubulin disruption), while HEK293 remains in G1 phase .
  • Targeted Knockdown : siRNA silencing of β-tubulin in MCF-7 reduces IC50_ {50} by 40%, confirming target specificity .

Basic: What are the critical parameters for scaling up the synthesis from mg to gram scale?

Answer:

  • Reaction Optimization :
    • Use flow chemistry for thioether coupling (residence time: 15 min, 70°C) to avoid exothermic side reactions .
    • Replace DCM with EtOAc for safer extraction .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water, 3:1) for >98% purity .

Advanced: How can metabolomics identify off-target effects in non-cancerous cells?

Answer:

  • LC-MS Metabolomics : Profile HEK293 cells post-treatment; look for depleted glutathione (m/z 308.1) and elevated lactate (m/z 89.0), indicating oxidative stress and glycolysis dysregulation .
  • Pathway Enrichment (KEGG) : Map altered metabolites to pathways like "TCA cycle" (q-value <0.05) to pinpoint off-target inhibition .

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